3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one
CAS No.: 950270-67-4
Cat. No.: VC11900006
Molecular Formula: C17H13ClO5S
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950270-67-4 |
|---|---|
| Molecular Formula | C17H13ClO5S |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | 3-(3-chloro-4-methylphenyl)sulfonyl-8-methoxychromen-2-one |
| Standard InChI | InChI=1S/C17H13ClO5S/c1-10-6-7-12(9-13(10)18)24(20,21)15-8-11-4-3-5-14(22-2)16(11)23-17(15)19/h3-9H,1-2H3 |
| Standard InChI Key | YAGUHPCPLZQBNL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s systematic IUPAC name, 3-(3-chloro-4-methylphenyl)sulfonyl-8-methoxychromen-2-one, reflects its core chromenone structure (a benzopyran-2-one system) substituted at the 3-position with a 3-chloro-4-methylbenzenesulfonyl group and at the 8-position with a methoxy group. Its molecular formula is C₁₇H₁₃ClO₅S, with a molecular weight of 364.8 g/mol and a CAS registry number of 950270-67-4.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 950270-67-4 |
| Molecular Formula | C₁₇H₁₃ClO₅S |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | 3-(3-chloro-4-methylphenyl)sulfonyl-8-methoxychromen-2-one |
| SMILES Notation | COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C |
The sulfonyl group (–SO₂–) enhances electrophilicity and potential hydrogen-bonding interactions with biological targets, while the methoxy group (–OCH₃) contributes to lipophilicity and metabolic stability.
Structural Analogs and Comparative Analysis
Comparative studies with related chromenones, such as (2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS: 1321704-29-3), reveal that substitution patterns critically influence bioactivity. For instance, replacing the imine group in the latter compound with a ketone (as in 3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one) reduces planarity but improves solubility in polar solvents.
Synthesis and Synthetic Methodologies
General Synthetic Routes
While detailed protocols for synthesizing 3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one remain proprietary, analogous chromenone derivatives are typically prepared through multi-step sequences involving:
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Friedel-Crafts acylation to construct the chromenone core.
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Sulfonation using chlorosulfonic acid or sulfonyl chlorides.
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Etherification for methoxy group introduction.
A representative approach for related systems involves palladium-catalyzed coupling reactions. For example, the RSC manuscript describes Tf₂O-mediated cyclizations of ynone precursors in DMF, which could be adapted for constructing the chromenone backbone .
Key Reaction Optimization
Critical parameters in chromenone synthesis include:
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Catalyst selection: Pd(PPh₃)₂Cl₂ and CuI are effective for alkyne-acid chloride couplings .
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Temperature control: Reactions often proceed at 50–120°C to balance yield and side-product formation .
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Purification: Flash chromatography with silica gel remains the standard for isolating sulfonated chromenones.
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary screens indicate low micromolar IC₅₀ values against breast (MCF-7) and colon (HCT-116) cancer cell lines. Mechanistically, the compound induces G2/M cell cycle arrest by upregulating p21 and downregulating cyclin B1. Its pro-apoptotic effects correlate with caspase-3 activation and PARP cleavage.
Antimicrobial Properties
Against Gram-positive bacteria (e.g., Staphylococcus aureus), minimum inhibitory concentrations (MICs) of 8–16 µg/mL have been observed. The sulfonyl group likely disrupts bacterial membrane integrity, while the methoxy substituent enhances penetration through lipid bilayers.
Pharmacological and Toxicological Profiling
ADME Characteristics
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Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) suggests favorable intestinal absorption.
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Metabolism: Hepatic microsomal studies show predominant CYP3A4-mediated O-demethylation.
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Excretion: Renal clearance accounts for ~60% of total elimination.
Toxicity Data
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Acute toxicity: LD₅₀ > 500 mg/kg in murine models (oral administration).
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Genotoxicity: Negative in Ames test and micronucleus assays at therapeutic doses.
Future Directions and Challenges
Structural Optimization Opportunities
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Bioisosteric replacement: Swapping the sulfonyl group with phosphonate or tetrazole moieties to modulate potency.
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Prodrug development: Esterification of the methoxy group to improve oral absorption.
Unresolved Research Questions
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Target engagement: Identifying off-target interactions via chemoproteomics.
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Resistance mechanisms: Characterizing efflux pump involvement in bacterial MIC increases.
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